Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide
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Overview
Description
Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide is an organic compound with the molecular formula C11H17BrS It belongs to the class of sulfonium salts, which are characterized by a positively charged sulfur atom bonded to three organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide typically involves the reaction of 4-methylacetophenone with dimethyl sulfide in the presence of a brominating agent. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently converted to the bromide salt. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfides
Substitution: Hydroxide or cyanide derivatives
Scientific Research Applications
Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be employed in studies involving sulfonium-based enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide involves its interaction with nucleophiles and electrophiles. The positively charged sulfur atom can attract nucleophiles, leading to substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide can be compared with other sulfonium salts, such as:
- Trimethylsulfonium bromide
- Dimethylsulfonium methyl sulfate
- Ethylmethylsulfonium iodide
Uniqueness:
- Structure: The presence of the 4-methylphenyl group distinguishes it from other sulfonium salts, providing unique steric and electronic properties.
- Reactivity: Its specific reactivity patterns in oxidation, reduction, and substitution reactions make it valuable for targeted synthetic applications.
Properties
CAS No. |
65130-40-7 |
---|---|
Molecular Formula |
C11H17BrS |
Molecular Weight |
261.22 g/mol |
IUPAC Name |
dimethyl-[1-(4-methylphenyl)ethyl]sulfanium;bromide |
InChI |
InChI=1S/C11H17S.BrH/c1-9-5-7-11(8-6-9)10(2)12(3)4;/h5-8,10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZJLMZKIQIRMGRN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)[S+](C)C.[Br-] |
Origin of Product |
United States |
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